Flunarizine

Catalog No.
S587215
CAS No.
40218-96-0
M.F
C26H26F2N2
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunarizine

CAS Number

40218-96-0

Product Name

Flunarizine

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine

Molecular Formula

C26H26F2N2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2

InChI Key

SMANXXCATUTDDT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

1.68e-03 g/L

Synonyms

Dihydrochloride, Flunarizine, Flunarizin, Flunarizine, Flunarizine Dihydrochloride, Flunarizine Hydrochloride, Hydrochloride, Flunarizine, R 14950, R-14950, R14950, Sibelium

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Description

The exact mass of the compound Flunarizine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.68e-03 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Flunarizine is a selective calcium antagonist, primarily used in the prophylaxis of migraines, treatment of occlusive peripheral vascular disease, and management of vertigo. It was discovered in 1968 by Janssen Pharmaceutica and is marketed under various brand names, including Sibelium. The chemical structure of flunarizine is characterized by its diphenylmethylpiperazine derivative framework, which contributes to its pharmacological properties. Its molecular formula is C26H26F2N2C_{26}H_{26}F_{2}N_{2}, with a molar mass of approximately 404.505 g/mol .

Flunarizine functions primarily as a calcium entry blocker. It inhibits the influx of extracellular calcium through voltage-dependent calcium channels, thereby reducing intracellular calcium levels. This action leads to vasodilation and decreased contractility in smooth muscle cells, particularly in the coronary and systemic arteries . The drug also exhibits moderate binding affinity to various receptors, including histamine H1 and dopamine D2 receptors, which contributes to its multifaceted pharmacological effects .

Flunarizine's biological activity encompasses several mechanisms:

  • Calcium Channel Blocking: It selectively inhibits calcium entry into cells, preventing excessive contraction of vascular smooth muscle and protecting against calcium overload .
  • Antihistaminic Effects: By blocking histamine H1 receptors, flunarizine can mitigate allergic reactions and related symptoms.
  • Neuroprotective Properties: Flunarizine has shown promise in protecting neuronal cells from hypoxia-induced damage, which is significant for its efficacy in migraine management .

Flunarizine can be synthesized through various methods involving the reaction of piperazine with bis(4-fluorophenyl)methyl and cinnamyl derivatives. The synthesis generally involves:

  • Formation of the Piperazine Ring: The initial step involves creating the piperazine structure.
  • Substitution Reactions: Subsequent reactions introduce the bis(4-fluorophenyl)methyl and cinnamyl groups onto the piperazine core.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain flunarizine in its hydrochloride form .

Flunarizine is primarily used for:

  • Migraine Prophylaxis: Reduces the frequency and severity of migraine attacks.
  • Vestibular Disorders: Effective in treating vertigo from both central and peripheral origins.
  • Peripheral Vascular Disease: Helps improve blood flow in conditions like Raynaud's phenomenon.
  • Neurological Conditions: Investigated for potential benefits in conditions such as spinal muscular atrophy and dystonia-parkinsonism .

Flunarizine exhibits significant interactions with other medications:

  • Increased Sedation: Co-administration with sedatives or alcohol can enhance sedative effects.
  • Antihypertensives: May potentiate the effects of antihypertensive drugs due to its vasodilatory properties.
  • Extrapyramidal Symptoms: Caution is advised when used alongside drugs that may cause extrapyramidal side effects, such as phenothiazines .

Flunarizine shares similarities with several other compounds, particularly those that act as calcium channel blockers or antihistamines. Here are some notable comparisons:

CompoundStructure TypePrimary UseUnique Features
CinnarizineDiphenylmethylpiperazine derivativeMotion sicknessOlder compound with similar action but less selective
HydroxyzinePiperazine derivativeAnxiety, allergiesMore potent antihistamine effects
VerapamilPhenylalkylamineHypertensionPrimarily a cardiovascular agent
DiltiazemBenzothiazepineAnginaDual action as a calcium channel blocker and antiarrhythmic

Flunarizine's unique profile lies in its selective calcium blocking mechanism combined with significant antihistaminic activity, making it particularly effective for migraine prophylaxis while minimizing cardiovascular side effects compared to traditional calcium channel blockers like verapamil and diltiazem .

Physical Description

Solid

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

404.20640516 g/mol

Monoisotopic Mass

404.20640516 g/mol

Heavy Atom Count

30

LogP

5.78
5.78 (LogP)

Melting Point

251.5

UNII

R7PLA2DM0J

Related CAS

30484-77-6 (di-hydrochloride)

Drug Indication

Used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

Mechanism of Action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.

Other CAS

52468-60-7
40218-96-0

Absorption Distribution and Excretion

85% following oral administration.

Metabolism Metabolites

Hepatic, to two metabolites via N-dealylation and hydroxylation.
Flunarizine has known human metabolites that include p-Hydroxyflunarizine, 1-[bis(4-fluorophenyl)methyl]piperazine, and bis(4-fluorophenyl)methanone.

Wikipedia

Flunarizine
Triethylaluminium

Biological Half Life

18 days

Use Classification

Pharmaceuticals

Dates

Modify: 2023-07-20

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